[(2-Phenyl-1H-indol-3-yl)sulfanyl]acetonitrile
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Overview
Description
2-((2-phenyl-1H-indol-3-yl)thio)acetonitrile is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-phenyl-1H-indol-3-yl)thio)acetonitrile typically involves the reaction of 2-phenyl-1H-indole-3-thiol with acetonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate or silver carbonate to facilitate the reaction. The reaction is often carried out at ambient temperature to avoid isomerization of the product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and catalysis are often applied to optimize the yield and reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-((2-phenyl-1H-indol-3-yl)thio)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the thiol group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Bases: Potassium carbonate, silver carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiol derivatives .
Scientific Research Applications
2-((2-phenyl-1H-indol-3-yl)thio)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-((2-phenyl-1H-indol-3-yl)thio)acetonitrile involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially leading to the modulation of signaling pathways. The thiol group can also participate in redox reactions, influencing cellular oxidative stress levels .
Comparison with Similar Compounds
Similar Compounds
2-((1H-indol-3-yl)thio)-N-phenyl-acetamide: Known for its dual inhibitory activity against respiratory syncytial virus and influenza virus.
2-(1H-indol-3-yl)acetonitrile: Used in the synthesis of fluorophores with specific optical properties.
Uniqueness
2-((2-phenyl-1H-indol-3-yl)thio)acetonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the indole and thiol groups allows for a wide range of chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2S/c17-10-11-19-16-13-8-4-5-9-14(13)18-15(16)12-6-2-1-3-7-12/h1-9,18H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTYYDRGQYKMOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90496377 |
Source
|
Record name | [(2-Phenyl-1H-indol-3-yl)sulfanyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90496377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61021-30-5 |
Source
|
Record name | [(2-Phenyl-1H-indol-3-yl)sulfanyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90496377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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